molecular formula C13H12ClNO B3022019 4-(2-Chloro-5-methylphenoxy)aniline CAS No. 72314-75-1

4-(2-Chloro-5-methylphenoxy)aniline

Cat. No.: B3022019
CAS No.: 72314-75-1
M. Wt: 233.69 g/mol
InChI Key: RDQUFUIRVSSYFJ-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methylphenoxy)aniline is an aromatic amine derivative featuring a phenoxy group substituted with chlorine and methyl groups at the 2- and 5-positions, respectively, attached to an aniline moiety. This compound is commercially available (CAS: sc-313946) and is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis . Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, influencing its reactivity and physical properties.

Properties

IUPAC Name

4-(2-chloro-5-methylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-2-7-12(14)13(8-9)16-11-5-3-10(15)4-6-11/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQUFUIRVSSYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649867
Record name 4-(2-Chloro-5-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57688-18-3
Record name 4-(2-Chloro-5-methylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(2-Chloro-5-methylphenoxy)aniline typically involves the reaction of 2-chloro-5-methylphenol with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. This process involves the following steps:

Chemical Reactions Analysis

4-(2-Chloro-5-methylphenoxy)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and oxidizing agents such as potassium permanganate for oxidation .

Scientific Research Applications

4-(2-Chloro-5-methylphenoxy)aniline is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methylphenoxy)aniline involves its interaction with specific molecular targets. It primarily acts by binding to proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

a) Chloro and Methyl Substitution
  • 4-(2-Chloro-5-methylphenoxy)aniline: The 2-chloro-5-methylphenoxy group balances steric hindrance and electronic effects. The chloro group deactivates the ring, while the methyl group provides mild electron donation, affecting solubility and reactivity in further derivatization .
  • Predicted collision cross-sections (CCS) for adducts (e.g., [M+H]+: 155.8 Ų) suggest a more compact structure compared to analogs with bulkier substituents .
b) Methoxy vs. Methyl Substitution
  • 4-(5-Chloro-2-methoxy-phenoxy)aniline (CAS 860585-65-5): Replacing methyl with methoxy introduces stronger electron-donating effects, enhancing ring activation for electrophilic substitution. This substitution is critical in tuning reactivity for coupling reactions, as seen in synthesis routes involving nitro-phenoxy intermediates .
c) Bulkier Substituents
  • 5-Chloro-2-(4-isopropylphenoxy)aniline (CAS 943619-24-7): The isopropyl group introduces significant steric hindrance, likely reducing reaction rates in nucleophilic aromatic substitution but improving lipid solubility for biological applications .

Substituent Variations on the Aniline Ring

  • 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)phenylamine (sc-313943): The trifluoromethyl group strongly deactivates the ring, reducing nucleophilicity but improving metabolic stability in pharmaceuticals .

Data Tables

Table 1: Structural and Predicted Properties of Selected Analogs

Compound Name Molecular Formula Substituents (Phenoxy/Aniline) Predicted CCS [M+H]+ (Ų) Key Properties
This compound C13H12ClNO 2-Cl,5-Me / H N/A Moderate solubility, balanced reactivity
5-Chloro-2-(4-Cl-3-Me-phenoxy)aniline C13H11Cl2NO 4-Cl,3-Me / 5-Cl 155.8 Compact structure, low polarity
4-(5-Cl-2-MeO-phenoxy)aniline C13H12ClNO2 5-Cl,2-OMe / H N/A Enhanced reactivity for coupling
5-Cl-2-(4-isopropylphenoxy)aniline C15H16ClNO 4-iPr / 5-Cl N/A High steric hindrance, lipophilic

Biological Activity

4-(2-Chloro-5-methylphenoxy)aniline, a compound belonging to the class of aniline derivatives, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential applications in medicine, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chloro and methyl substituent on the phenoxy ring, which can significantly influence its biological activity. The presence of these groups may enhance the compound's binding affinity to various biological targets, affecting its overall efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . Its interaction with specific enzymes can modulate their activity, which is crucial for therapeutic applications. For instance, it has been studied for its inhibitory effects on kinases involved in cancer progression, such as c-Src . This inhibition can disrupt signaling pathways that promote tumor growth and metastasis.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Protein Interaction : The compound likely interacts with proteins or enzymes within cells, altering their functions through mechanisms such as nucleophilic substitution and free radical formation.
  • Cell Signaling Pathways : Similar compounds have been shown to influence cell signaling pathways, affecting processes like proliferation and apoptosis.

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial efficacy of this compound against various pathogens found significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent.
  • Cancer Research : In vitro studies demonstrated that the compound inhibits c-Src kinase activity, leading to reduced cell proliferation in cancer cell lines. This suggests its potential role in cancer therapy .
  • Environmental Impact : Research has also explored the environmental degradation of similar compounds, highlighting their stability under various conditions and potential ecological implications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of c-Src kinase
Environmental StabilityResistance to photodegradation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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